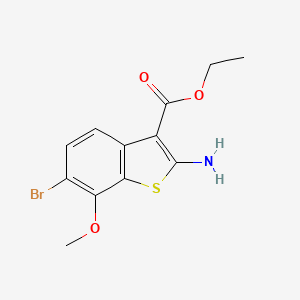

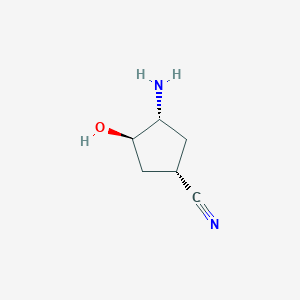

![molecular formula C16H19N5O B3007867 N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-18-4](/img/structure/B3007867.png)

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, also known as TAK-659, is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells and is essential for their survival and proliferation. TAK-659 has shown promising results in preclinical studies for the treatment of various B cell malignancies and autoimmune diseases.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Flash Vacuum Thermolysis for Imidazoazines Synthesis : A study by Katarzyna Justyna et al. (2017) demonstrated a new, efficient method for synthesizing imidazoazines, including pyrazolo[3,4-d]pyrimidine derivatives, via flash vacuum thermolysis of tert-butylimines. This process yields imidazoazines with excellent regioselectivity and high efficiency, underscoring its potential in creating pyrazolo[3,4-d]pyrimidine derivatives for further scientific applications Katarzyna Justyna et al., 2017.

Medicinal Chemistry and Drug Design

Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives, including pyrazolo[3,4-d]pyrimidines, have been identified for their potential antitumor, antifungal, and antibacterial activities. A study by A. Titi et al. (2020) on the synthesis, characterization, and bioactivities of pyrazole derivatives highlighted the identification of pharmacophore sites beneficial for developing new therapeutic agents A. Titi et al., 2020.

Anti-inflammatory and Anti-cancer Activities : The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for anti-inflammatory and anti-cancer activities were described by S. Kaping et al. (2016). This study presents an environmentally benign synthesis route and highlights the potential therapeutic applications of these compounds S. Kaping et al., 2016.

Biochemical and Pharmacological Studies

Selective Activation of Human Small-Conductance Ca2+-Activated K+ Channels : A study by C. Hougaard et al. (2009) introduced a small molecule, GW542573X, which selectively activates the SK1 subtype of human small-conductance Ca2+-activated K+ channels. This research contributes to understanding how specific compounds can modulate ion channel activity, potentially leading to new therapeutic strategies C. Hougaard et al., 2009.

Antiproliferative and Proapoptotic Agents via Inhibition of c-Src Phosphorylation : F. Carraro et al. (2006) explored pyrazolo[3,4-d]pyrimidine derivatives as potent antiproliferative and proapoptotic agents. These compounds inhibit the phosphorylation of Src, offering insights into their mechanism of action and potential for cancer therapy F. Carraro et al., 2006.

Mechanism of Action

Target of Action

The primary target of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is Protein Kinase D . Protein Kinase D plays a crucial role in various cellular processes, including cell proliferation, survival, and migration .

Mode of Action

This compound acts as a potent inhibitor of Protein Kinase D . It binds to the kinase in an ATP-competitive manner, preventing the phosphorylation and subsequent activation of downstream targets .

Biochemical Pathways

The inhibition of Protein Kinase D by this compound affects several biochemical pathways. These include pathways involved in cell proliferation and survival, potentially leading to the suppression of tumor growth .

Pharmacokinetics

For instance, its bioavailability would determine how much of the compound reaches the target site to exert its inhibitory effect .

Result of Action

The result of this compound’s action is the inhibition of Protein Kinase D activity. This leads to a decrease in cell proliferation and survival, which could potentially result in the suppression of tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds could affect its binding to Protein Kinase D. Additionally, factors such as pH and temperature could impact the stability and efficacy of the compound .

Properties

IUPAC Name |

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-16(2,3)20-14-13-9-19-21(15(13)18-10-17-14)11-5-7-12(22-4)8-6-11/h5-10H,1-4H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFTOHUSRYSRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

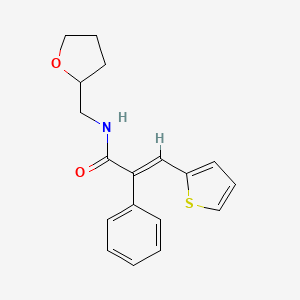

![(2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3007786.png)

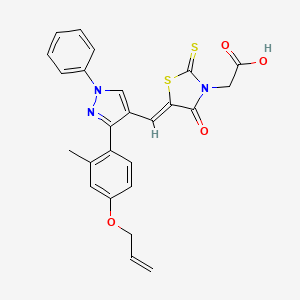

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)

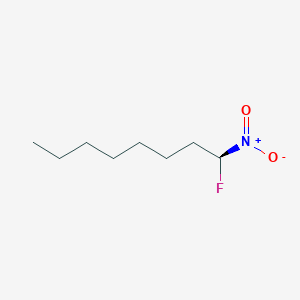

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

![[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3007796.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3007804.png)

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)